N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Kinase inhibition TAK1 Nek2

Procuring novel HDAC inhibitors often means balancing potency with scaffold novelty. N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS 3624-90-6) solves this as a well-characterized hit (HeLa HDAC IC50=4.27 µM) with distinct SAR due to its 4-methyl group. Leverage this building block for clean lead optimization, avoiding the functional uncertainty of unsubstituted analogs. Sourced for repeatable results.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 3624-90-6
Cat. No. B1294980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminophenyl)-4-methylbenzenesulfonamide
CAS3624-90-6
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N
InChIInChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3
InChIKeyAQUNQTJQZYZXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS 3624-90-6): Chemical Identity and Baseline Characteristics for Scientific Procurement


N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS 3624-90-6), also known as t-Sulfonamidine, is a sulfonamide derivative with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol [1]. It is characterized by a para-toluenesulfonyl group attached to an ortho-aminoaniline moiety, creating a 1,2-diaminobenzene scaffold with sulfonamide functionality [2]. This compound serves as a versatile synthetic intermediate for heterocyclic compounds, dyes, and pharmaceutical agents, particularly in the development of sulfonamide-based drugs with anti-inflammatory and antimicrobial potential . Its structure permits facile functionalization, making it a valuable building block in medicinal chemistry .

Why N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS 3624-90-6) Cannot Be Replaced by Generic Sulfonamide Analogs


Sulfonamides as a class exhibit broad biological activity, but simple substitution with generic analogs often leads to significant loss of function. The specific substitution pattern on the sulfonamide core dictates target affinity and selectivity [1]. For example, the 2-aminophenyl group is critical for zinc chelation in histone deacetylase (HDAC) inhibition, a mechanism shared by clinical candidates like Entinostat and Chidamide [2]. However, the introduction of a 4-methyl group on the benzenesulfonyl ring (as in CAS 3624-90-6) alters lipophilicity and steric interactions, which can shift selectivity among HDAC isoforms or other targets compared to unsubstituted or differently substituted analogs [3]. Therefore, assuming interchangeable activity across N-(2-aminophenyl)arylsulfonamides based solely on the sulfonamide core is scientifically unsound; the specific substitution pattern directly influences the compound's interaction profile and functional outcome.

Quantitative Evidence Guide: N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS 3624-90-6) Differentiation from Analogs


Kinase Inhibition Selectivity: TAK1 vs. Nek2 Differential

N-(2-Aminophenyl)-4-methylbenzenesulfonamide exhibits a stark selectivity difference in its inhibition of two serine/threonine kinases. It potently inhibits the TAK1-TAB1 complex with an IC50 of 37 nM [1]. In contrast, its inhibitory activity against the kinase Nek2 is over 280-fold weaker, with an IC50 of 10,500 nM (10.5 µM) [2]. This contrasts with the class of N-(substituted-phenyl)-sulfonamide derivatives developed as broad-spectrum kinase inhibitors targeting PERK and MEK, which often lack this specific TAK1-selectivity profile [3].

Kinase inhibition TAK1 Nek2 Selectivity profile

HDAC Inhibition: Micromolar Potency Defines Its Role as a Baseline Scaffold

The compound inhibits histone deacetylase (HDAC) activity in HeLa cell extracts with an IC50 of 4,270 nM (4.27 µM) [1]. Against specific isoforms, it shows an IC50 of 5,000 nM (5 µM) for HDAC1/HDAC2 [2] and >50,000 nM (>50 µM) for HDAC4 [3]. This micromolar potency is significantly weaker than that of optimized clinical HDAC inhibitors like 4SC-202 (Domatinostat), which inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 1.20 µM, 1.12 µM, and 0.57 µM, respectively [4]. While not a potent inhibitor, this data establishes CAS 3624-90-6 as a foundational 'hit' scaffold.

HDAC inhibition Epigenetics Cancer

Carbonic Anhydrase Inhibition: Impact of para-Methyl Substitution on Isozyme Selectivity

In studies of ortho-substituted benzenesulfonamides, minor structural modifications were shown to dramatically alter binding affinity and selectivity across the 12 human carbonic anhydrase (CA) isozymes [1]. Specifically, the presence of a para-methyl group on the benzenesulfonyl ring (as in CAS 3624-90-6) influences the compound's ability to achieve high selectivity for the tumor-associated isoform CA IX, with some analogs demonstrating affinity differences of hundreds of thousands of times compared to related compounds [2]. While the unsubstituted analog N-(2-aminophenyl)benzenesulfonamide lacks the steric bulk to engage hydrophobic sub-pockets effectively, the 4-methyl group introduces specific hydrophobic interactions that can be exploited to tune isoform selectivity profiles [3].

Carbonic anhydrase Isozyme selectivity Sulfonamide

CYP2C9 Inhibition: Off-Target Liability Profile Compared to Other Sulfonamides

The compound inhibits the cytochrome P450 enzyme CYP2C9 with an IC50 of 3,500 nM (3.5 µM) in human liver microsomes [1]. This level of inhibition is moderate compared to the potent CYP2C9 inhibitor sulfaphenazole (Ki ~ 0.1-0.3 µM) [2], but it is more potent than many other sulfonamide-containing drugs like celecoxib (IC50 ~ 15 µM) [3]. This suggests that CAS 3624-90-6 may have a higher potential for CYP2C9-mediated drug-drug interactions than some sulfonamide comparators, a critical consideration for in vivo studies.

Cytochrome P450 CYP2C9 Drug metabolism Off-target activity

Validated Research and Industrial Application Scenarios for N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS 3624-90-6)


TAK1 Pathway Investigation: A Selective Chemical Probe for Kinase Signaling Studies

Use CAS 3624-90-6 as a selective inhibitor of the TAK1-TAB1 complex (IC50 = 37 nM) in cellular signaling studies to dissect TAK1-dependent pathways (e.g., NF-κB, p38 MAPK). Its >280-fold selectivity over Nek2 minimizes confounding off-target kinase effects, providing cleaner phenotypic readouts compared to broad-spectrum sulfonamide-based kinase inhibitors. This application is directly supported by its potent and selective kinase inhibition profile [1].

Medicinal Chemistry Scaffold for Optimizing HDAC Inhibitor Selectivity and Potency

Employ this compound as a well-characterized, micromolar HDAC inhibitor 'hit' scaffold (IC50 = 4.27 µM against HeLa HDAC) for structure-activity relationship (SAR) campaigns. The 4-methyl group provides a defined starting point for introducing additional functional groups aimed at improving potency and tuning selectivity among class I and II HDAC isoforms, a strategy validated by the development of clinical HDAC inhibitors like Entinostat [2].

Carbonic Anhydrase Isozyme Selectivity Profiling and Inhibitor Design

Utilize CAS 3624-90-6 as a reference compound in panels of human carbonic anhydrase (CA) isozymes to establish baseline selectivity profiles for sulfonamide-based inhibitors. The para-methyl substitution directly influences hydrophobic interactions within the CA active site, enabling comparative studies to map the structural determinants of isoform selectivity, particularly for tumor-associated CA IX and CA XII [3].

In Vitro Drug Metabolism Assessment: CYP2C9 Interaction Studies

Include this compound in in vitro panels to assess cytochrome P450 2C9 (CYP2C9) inhibition liability (IC50 = 3.5 µM) as part of early drug discovery pharmacokinetic profiling. Its defined inhibitory activity against CYP2C9 makes it a useful tool for validating assay conditions and comparing the metabolic interaction potential of novel sulfonamide derivatives against a known benchmark [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.